N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16383310
InChI: InChI=1S/C18H19FN2O4S3/c19-13-4-1-3-12(9-13)10-15-17(23)21(18(26)27-15)7-2-5-16(22)20-14-6-8-28(24,25)11-14/h1,3-4,9-10,14H,2,5-8,11H2,(H,20,22)/b15-10-
SMILES:
Molecular Formula: C18H19FN2O4S3
Molecular Weight: 442.6 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

CAS No.:

Cat. No.: VC16383310

Molecular Formula: C18H19FN2O4S3

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide -

Specification

Molecular Formula C18H19FN2O4S3
Molecular Weight 442.6 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Standard InChI InChI=1S/C18H19FN2O4S3/c19-13-4-1-3-12(9-13)10-15-17(23)21(18(26)27-15)7-2-5-16(22)20-14-6-8-28(24,25)11-14/h1,3-4,9-10,14H,2,5-8,11H2,(H,20,22)/b15-10-
Standard InChI Key HKRKHZHGCGYAFF-GDNBJRDFSA-N
Isomeric SMILES C1CS(=O)(=O)CC1NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Introduction

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a combination of structural moieties, including a dioxidotetrahydrothiophene ring and a thiazolidinone scaffold, which are known for their roles in bioactive compounds. This article explores the chemical structure, synthesis, properties, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions combining commercially available reagents:

  • Formation of the Thiazolidinone Core:

    • A thiazolidinone ring is synthesized by reacting thiourea and α-halocarbonyl compounds under basic conditions.

  • Introduction of the Fluorobenzylidene Group:

    • The fluorobenzylidene moiety is added via condensation reactions with an aldehyde derivative.

  • Attachment of the Dioxidotetrahydrothiophene Unit:

    • The dioxidotetrahydrothiophene ring is introduced through nucleophilic substitution or sulfonation reactions.

Characterization is performed using techniques such as:

  • NMR Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activities

Preliminary studies suggest that the compound exhibits promising pharmacological properties:

  • Antimicrobial Activity:

    • The thiazolidinone core has been linked to antibacterial and antifungal effects due to its ability to disrupt microbial enzymatic pathways.

  • Anti-inflammatory Potential:

    • Molecular docking studies indicate that the compound may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.

  • Anticancer Properties:

    • Similar compounds have shown cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Potential Applications

Application AreaDetails
Drug DevelopmentPotential lead compound for anti-inflammatory or antimicrobial drugs
Molecular ProbesUseful in studying enzyme inhibition mechanisms
Synthetic ChemistryPrecursor for designing analogs with enhanced bioactivity

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